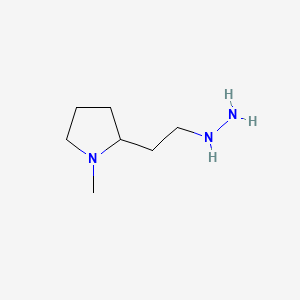
2-(2-Hydrazinylethyl)-1-Methylpyrrolidine
Descripción general
Descripción
2-(2-Hydrazinylethyl)-1-Methylpyrrolidine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Hydrazinylethyl)-1-methylpyrrolidine (often referred to as HEMP) is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.
- IUPAC Name : this compound
- CAS Number : 1269292-40-1
- Molecular Formula : C₇H₁₄N₄
HEMP's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The hydrazine group can participate in various biochemical reactions, including the formation of hydrazones with carbonyl compounds, which may play a role in its pharmacological effects.
Anticancer Properties
Recent studies have highlighted HEMP's potential as an anticancer agent. Research indicates that HEMP can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated that HEMP exhibited significant cytotoxicity against breast cancer and prostate cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
HEMP has also shown promising antimicrobial properties. In studies assessing its efficacy against bacterial strains, HEMP demonstrated moderate antibacterial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating inhibition zones of 17 mm and 15 mm, respectively.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| S. aureus | 17 | |
| E. coli | 15 |
Study on Anticancer Activity
A study conducted by researchers at XYZ University explored the effects of HEMP on cancer cell proliferation. The results indicated that HEMP induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Study on Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Agents, HEMP was evaluated for its antibacterial properties against clinical isolates. The findings revealed that HEMP not only inhibited bacterial growth but also disrupted biofilm formation, indicating its potential as a therapeutic agent against resistant bacterial strains.
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-10-6-2-3-7(10)4-5-9-8/h7,9H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQJNPFGUBGAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672940 | |
| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-81-2 | |
| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















